molecular formula CoMoO4-6 B082621 Cobalt(2+);molybdenum;oxygen(2-) CAS No. 12640-46-9

Cobalt(2+);molybdenum;oxygen(2-)

Cat. No.: B082621
CAS No.: 12640-46-9
M. Wt: 218.9 g/mol
InChI Key: OIRSYQOJGVUSBX-UHFFFAOYSA-N
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Description

The compound cobalt(2+) molybdenum oxide (CoMoO₄) is a mixed transition metal oxide characterized by the coexistence of Co²⁺, Mo⁶⁺ (or other oxidation states of Mo), and O²⁻ ions in its lattice. Cobalt molybdenum oxides are notable for their catalytic, magnetic, and electrochemical properties, making them relevant in energy storage, environmental remediation, and industrial catalysis .

  • Structure: CoMoO₄ typically crystallizes in a monoclinic or spinel-like structure, where Co²⁺ occupies octahedral sites, and Mo⁶⁺ resides in tetrahedral or octahedral coordination with oxygen. The exact structure depends on synthesis conditions (e.g., temperature, pressure) .
  • Synthesis: Common methods include sol-gel processes, hydrothermal reactions, and electrodeposition. For instance, electrodeposition in sulfate-citrate media at pH 4.0 produces Co-Mo alloys with tunable Mo content .

Properties

CAS No.

12640-46-9

Molecular Formula

CoMoO4-6

Molecular Weight

218.9 g/mol

IUPAC Name

cobalt(2+);molybdenum;oxygen(2-)

InChI

InChI=1S/Co.Mo.4O/q+2;;4*-2

InChI Key

OIRSYQOJGVUSBX-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[Co+2].[Mo]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[Co+2].[Mo]

Synonyms

Cobalt molybdenum oxide

Origin of Product

United States

Scientific Research Applications

Catalytic Applications

Cobalt Molybdate as a Catalyst:
Cobalt(II) molybdenum oxide is recognized for its catalytic properties, especially in the petroleum industry. It serves as a desulfurization catalyst in hydrotreatment processes, which are essential for refining crude oil into valuable products while minimizing sulfur content. The compound's effectiveness stems from its ability to facilitate chemical reactions that convert sulfur compounds into less harmful substances .

Table 1: Catalytic Properties of Cobalt Molybdate

PropertyValue
Catalyst TypeDesulfurization Catalyst
Reaction TypeHydrotreatment
Active ComponentsCoMoO4_4
Support MaterialAlumina
Typical Reaction Temperature300-400 °C

Energy Storage and Conversion

Supercapacitors:
Cobalt molybdate has been explored as an electrode material in supercapacitors due to its high specific capacitance and excellent conductivity. The compound's layered structure allows for efficient ion transport, enhancing the performance of energy storage devices .

Table 2: Performance Metrics of Cobalt Molybdate in Supercapacitors

MetricValue
Specific CapacitanceUp to 1200 F/g
Voltage Window0-1 V
Cycle StabilityRetains 90% after 1000 cycles

Nanotechnology Applications

Recent studies have shown that cobalt-molybdenum oxide nanoparticles can be used in various nanotechnology applications, including as catalysts for oxygen evolution reactions (OER) in water splitting for hydrogen production. The unique properties of these nanoparticles enhance their catalytic efficiency compared to bulk materials .

Case Study: Cobalt-Molybdenum Bimetal Oxide Nanoparticles
A study demonstrated that cobalt-molybdenum bimetal oxide (Co2_2Mo3_3O8_8) nanoparticles exhibited superior OER activity compared to traditional catalysts. The enhanced surface area and active sites contributed to lower overpotentials and improved reaction kinetics, making them promising candidates for renewable energy applications .

Material Science Applications

Pigments and Coatings:
Cobalt(II) molybdate is also utilized in the production of pigments due to its vibrant colors and stability under heat. It is employed in ceramic glazes and paints, providing both aesthetic appeal and functional properties such as corrosion resistance.

Table 3: Properties of Cobalt Molybdate Pigments

PropertyValue
ColorBright Blue
Heat StabilityUp to 800 °C
SolubilityInsoluble in water

Comparison with Similar Compounds

Nickel Molybdate (NiMoO₄)

  • Structure: NiMoO₄ shares a similar monoclinic structure with CoMoO₄ but exhibits distinct catalytic behavior. NiMoO₄ is more effective in oxidative dehydrogenation reactions due to Ni²⁺'s higher Lewis acidity compared to Co²⁺ .
  • Applications : Used in propane oxidation and as a cathode material in lithium-ion batteries.

Iron Molybdate (FeMoO₄)

  • Redox Activity : Fe²⁺/Fe³⁺ redox pairs enhance oxygen evolution reaction (OER) activity in electrochemical water splitting, outperforming CoMoO₄ in certain acidic conditions .
Property CoMoO₄ NiMoO₄ FeMoO₄
Crystal System Monoclinic Monoclinic Orthorhombic
Bandgap (eV) 2.1–2.5 2.3–2.7 1.9–2.2
Catalytic Efficiency* High (CO oxidation) Moderate (Propane oxidation) High (OER)
Thermal Stability (°C) ~800 ~750 ~700

*Catalytic efficiency measured via turnover frequency (TOF) under standard conditions .

Cobalt-Based Oxides

Cobalt(II) Oxide (CoO)

  • Reactivity : CoO lacks Mo’s redox versatility, limiting its utility in multi-electron transfer processes. However, it is cheaper to synthesize .
  • Applications : Primarily used in pigments and magnetic materials.

Cobalt(III) Oxide (Co₃O₄)

  • Oxidation States : Co³⁺/Co²⁺ mixed valency enhances catalytic activity in CO oxidation and methane combustion compared to CoMoO₄, but it degrades faster in humid environments .

Molybdenum Oxides and Alloys

Molybdenum Trioxide (MoO₃)

  • Layered Structure : MoO₃’s anisotropic layered structure facilitates ion intercalation, making it superior to CoMoO₄ in battery electrodes. However, it lacks Co’s magnetic properties .
  • Biological Impact : MoO₃ is less allergenic than cobalt compounds, which penetrate skin layers and trigger TLR4-mediated immune responses .

Cobalt-Molybdenum Alloys (Co-Mo)

  • Electrodeposition : Co-Mo alloys with 5–11% Mo exhibit soft-magnetic behavior, unlike pure Co or Mo. These alloys are used in sensors and corrosion-resistant coatings .

Preparation Methods

Traditional Co-Precipitation for Catalytic Applications

The co-precipitation method is widely employed for synthesizing CoMoO₄ catalysts, as detailed in the patent US3843555A. The process involves mixing aqueous solutions of cobalt salts (e.g., cobalt nitrate) and molybdenum compounds (e.g., ammonium molybdate) in a stoichiometric ratio of Co:Mo = 1.05:1. Ammonia is added to adjust the pH to 3.8–6.0, facilitating the precipitation of cobalt molybdate hydrates. The precipitate is filtered, washed, and dried at 110–170°C, followed by calcination at 250–550°C and sintering at 500–700°C. This yields a catalyst with an inner surface area of 4–8 m²/g and pore volume of 0.1–0.2 mL/g, optimal for gas-phase oxidation reactions.

Optimization Parameters:

  • pH Control : A pH <7 prevents the formation of undesirable phases like Co(OH)₂.

  • Thermal Treatment : Sintering at 500–700°C enhances mechanical stability but reduces surface area due to particle agglomeration.

Copper-Doped CoMoO₄ for Antimicrobial Activity

A modified co-precipitation method was used to synthesize copper-doped hydrated cobalt molybdate (Co₁₋ₓCuₓMoO₄·nH₂O). Cobalt nitrate, sodium molybdate, and copper nitrate were mixed in deionized water, with pH adjusted to 9 using NaOH. The precipitate was calcined at 500°C, resulting in a material with enhanced antibacterial activity against E. coli and S. aureus (MIC = 256 μg/mL). Doping altered the crystallite size from 32 nm (undoped) to 28 nm (Cu-doped), improving reactive oxygen species (ROS) generation.

Hydrothermal Synthesis

Nanostructured CoMoO₄ for Lithium-Ion Batteries

The Chinese patent CN108400319B outlines a hydrothermal method to produce nanostructured CoMoO₄ electrode materials. Cobalt and molybdenum precursors are dissolved in a glycerol-water solution (1:1 vol%), with pH adjusted to 7–12 using NH₃·H₂O. The mixture is heated in a Teflon-lined autoclave at 180°C for 12 hours, yielding nanorods or nanosheets after calcination at 400°C. This material exhibits a high specific capacity of 1,020 mAh/g at 0.1C, attributed to its large surface area (89 m²/g) and mesoporous structure.

Advantages of Hydrothermal Synthesis:

  • Morphology Control : Glycerol acts as a structure-directing agent, enabling tunable nanostructures.

  • High Purity : The closed-system reaction minimizes contamination, achieving >98% purity.

CoMoO₄/MXene Heterostructures for Supercapacitors

A hydrothermal approach was used to synthesize CoMoO₄/MXene composites. MXene (Ti₃C₂Tₓ) dispersion was mixed with Co(NO₃)₂·6H₂O and Na₂MoO₄·2H₂O, with urea added to control particle size. Hydrothermal treatment at 120°C for 6 hours produced a heterostructure with CoMoO₄ nanoparticles (20–50 nm) anchored on MXene sheets. The composite demonstrated a specific capacitance of 612 F/g at 1 A/g, surpassing pristine CoMoO₄ (423 F/g) and MXene (78 F/g).

Comparative Analysis of Synthesis Methods

Method Conditions Surface Area (m²/g) Key Applications
Co-PrecipitationpH 3.8–6.0, sintered at 500–700°C4–8Catalytic oxidation
Hydrothermal180°C, 12 hrs, pH 7–1289Lithium-ion batteries
Hybrid (MXene)120°C, 6 hrs, urea as surfactant145Supercapacitors

Impact of Synthesis on Material Properties

  • Co-Precipitation : Yields dense, low-surface-area catalysts suitable for high-temperature reactions.

  • Hydrothermal : Produces high-surface-area nanostructures ideal for energy storage.

  • Hybrid Methods : Combine CoMoO₄ with conductive substrates (e.g., MXene) to enhance electrochemical performance .

Q & A

Basic: What experimental protocols are recommended for synthesizing cobalt-molybdenum-oxygen complexes with controlled stoichiometry?

Answer: Synthesis requires precise control of oxidation states and ligand environments. A typical protocol involves:

  • Solvent selection : Use polar aprotic solvents (e.g., THF, acetonitrile) to stabilize intermediates and prevent hydrolysis. For example, THF was used in molybdenum oxo-chloride synthesis to avoid oxygen interference .
  • Stoichiometric ratios : Maintain molar ratios of Co:Mo:O at 1:1:2 or 2:1:4, depending on target phases. Adjust based on precursors (e.g., CoCl₂, MoO₂Cl₂) .
  • Atmosphere control : Conduct reactions under inert gas (N₂ or Ar) to prevent oxidation of Co²⁺ to Co³⁺, which alters redox properties .
  • Characterization : Post-synthesis, use elemental analysis, FTIR (to confirm metal-oxygen bonds), and X-ray crystallography (for structural validation) .

Basic: How can oxidation states of cobalt and molybdenum in mixed-metal oxides be accurately determined?

Answer: Use a combination of spectroscopic and computational methods:

  • X-ray photoelectron spectroscopy (XPS) : Resolve Co²⁺ (780–782 eV binding energy) vs. Co³⁺ (778–779 eV) and Mo⁴⁺ (229–231 eV) vs. Mo⁶⁺ (232–234 eV) .
  • Magnetic susceptibility : Co²⁺ (high-spin d⁷) exhibits paramagnetism, while Mo⁶⁺ (d⁰) is diamagnetic .
  • DFT calculations : Validate experimental data by modeling electronic structures (e.g., using the Perdew-Wang 1991 GGA functional to predict spin states) .

Advanced: How do oxygen abstraction reactions by molybdenum impact the catalytic activity of Co-Mo-O systems?

Answer: Molybdenum’s ability to extract oxygen from ligands (e.g., THF) creates oxygen vacancies critical for catalysis. Key considerations:

  • Mechanistic studies : Use isotopic labeling (¹⁸O) to track oxygen transfer pathways in reactions like water oxidation .
  • Synchrotron X-ray absorption spectroscopy (XAS) : Monitor Mo coordination changes during oxygen abstraction (e.g., Mo-O bond elongation) .
  • Impact on Co centers : Oxygen vacancies adjacent to Co²⁺ sites enhance Lewis acidity, improving CO oxidation or Fischer-Tropsch activity .

Advanced: What computational strategies resolve discrepancies in predicting the electronic structure of Co-Mo-O compounds?

Answer: Contradictions often arise from exchange-correlation functional limitations. Address this by:

  • Hybrid functionals : Combine GGA (e.g., PW91) with exact Hartree-Fock exchange (e.g., HSE06) to improve bandgap accuracy .
  • Spin-polarized calculations : Model Co²⁺/Co³⁺ spin crossover effects, which influence magnetic ordering and conductivity .
  • Validation against experimental data : Compare computed XPS spectra and bond lengths (from XRD) to refine computational parameters .

Advanced: How can oxygen solubility limitations in aqueous Co-Mo-O electrocatalysis be mitigated?

Answer: Oxygen transport challenges in water-based systems require:

  • Gas diffusion electrodes : Enhance O₂ access to catalytic sites via porous carbon supports .
  • Non-aqueous electrolytes : Use ionic liquids or acetonitrile to improve O₂ solubility and reduce mass transfer limitations .
  • Operando characterization : Employ Raman spectroscopy to monitor oxygen intermediates (e.g., OOH*) during reaction cycles .

Basic: What are the key challenges in characterizing oxygen vacancy distributions in Co-Mo-O perovskites?

Answer: Challenges include:

  • Spatial resolution : Use scanning transmission electron microscopy (STEM) with electron energy loss spectroscopy (EELS) to map vacancies at atomic scales .
  • Quantification : Pair temperature-programmed reduction (TPR) with DFT to estimate vacancy concentrations .
  • Artifact avoidance : Prevent surface oxidation during sample preparation by using glovebox-based transfer systems .

Advanced: How do agostic interactions in Co-Mo complexes influence oxygen activation pathways?

Answer: Agostic C-H⋯Mo interactions stabilize transition states during O₂ binding:

  • Crystallographic evidence : Short Mo⋯H distances (2.0–2.3 Å) confirm these interactions in complexes like Mo₂O₄Cl₂ .
  • Kinetic studies : Measure rate constants for O₂ activation with/without agostic ligands to quantify their effect .
  • DFT modeling : Calculate activation energies for O₂ dissociation pathways with distorted geometries induced by agostic bonds .

Basic: What spectroscopic techniques are optimal for probing Co-Mo-O interfaces in heterogeneous catalysts?

Answer: Prioritize:

  • In situ FTIR : Track surface-bound intermediates (e.g., CO on Co sites) during catalysis .
  • Extended X-ray absorption fine structure (EXAFS) : Resolve Co-Mo bond distances and coordination numbers under reaction conditions .
  • Electron paramagnetic resonance (EPR) : Detect paramagnetic Co²⁺ centers and their interaction with Mo-based supports .

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